Product packaging for Methyl 2-methylbenzofuran-4-carboxylate(Cat. No.:)

Methyl 2-methylbenzofuran-4-carboxylate

Cat. No.: B13166860
M. Wt: 190.19 g/mol
InChI Key: REUUWAXILNGBMN-UHFFFAOYSA-N
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Description

Methyl 2-methylbenzofuran-4-carboxylate is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O3 B13166860 Methyl 2-methylbenzofuran-4-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 2-methyl-1-benzofuran-4-carboxylate

InChI

InChI=1S/C11H10O3/c1-7-6-9-8(11(12)13-2)4-3-5-10(9)14-7/h3-6H,1-2H3

InChI Key

REUUWAXILNGBMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2O1)C(=O)OC

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Techniques for Methyl 2 Methylbenzofuran 4 Carboxylate

Antimicrobial Activity

Benzofuran (B130515) derivatives have demonstrated notable activity against a range of microbial pathogens. Studies on various analogues show that the nature and position of substituents on the benzofuran ring are crucial for their antimicrobial potency. For instance, the introduction of a hydroxyl group at the C-6 position has been found to be essential for the antibacterial activity of some benzofuran derivatives. rsc.org

In one study, a series of novel benzofuran-2-carboxylate 1,2,3-triazoles were synthesized and evaluated for their antimicrobial effects. niscair.res.in It was observed that compounds with electron-withdrawing groups, such as a chloro substituent on the benzofuran ring, exhibited significant bioactivity. niscair.res.in Specifically, derivatives with methoxy, methyl, and fluoro groups showed good antibacterial and moderate antifungal activity. niscair.res.in

Table 1: Antimicrobial Activity of Selected Benzofuran Analogues

Compound ID Modification Test Organism Activity Reference
Analogue A Benzofuran-2-carboxylate with 1,2,3-triazole Staphylococcus aureus Moderate Inhibition niscair.res.in
Analogue B Benzofuran-2-carboxylate with chloro substituent Escherichia coli Good Inhibition niscair.res.in
Analogue C Benzofuran with hydroxyl at C-6 Bacillus subtilis Good Activity (MIC80 = 0.78 mg/mL) rsc.org

| Analogue D | 3-methylbenzofuran (B1293835) derivative | Candida albicans | Significant Activity | researchgate.net |

Anticancer Activity

The anticancer potential of benzofuran derivatives has been extensively investigated. The cytotoxic activity of these compounds is highly dependent on their structural features. Structure-activity relationship (SAR) studies have indicated that substitutions at the C-2 and C-3 positions of the benzofuran ring are critical for their cytotoxic effects. nih.gov

For example, a series of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid were synthesized and screened against human lung (A549) and breast (MCF7) cancer cell lines. researchgate.net One compound in this series demonstrated excellent activity against the A549 cell line with an IC₅₀ value of 0.858 µM. researchgate.net Another study on benzofuran derivatives revealed that the presence of a bromine atom attached to a methyl group at the 3-position resulted in remarkable cytotoxic activity against K562 and HL60 leukemia cells, with IC₅₀ values of 5 µM and 0.1 µM, respectively. nih.gov Furthermore, some benzofurancarboxamides have shown high cytotoxic effects against renal and ovarian cancer cell lines. biointerfaceresearch.com

Table 2: Anticancer Activity of Selected Benzofuran Analogues

Compound ID Modification Cancer Cell Line IC₅₀ (µM) Reference
Compound 12b Amide derivative of 3-methyl-benzofuran-2-carboxylic acid A549 (Lung) 0.858 researchgate.net
Compound 10d Amide derivative of 3-methyl-benzofuran-2-carboxylic acid MCF7 (Breast) 2.07 researchgate.net
Compound 1 Bromine on methyl at C-3 of dimethoxy-benzofuran HL60 (Leukemia) 0.1 nih.gov
Compound 1 Bromine on methyl at C-3 of dimethoxy-benzofuran K562 (Leukemia) 5 nih.gov

| Compound 17c | Benzofurancarboxamide derivative | TK-10 (Renal) | Growth of -74.59% at 10⁻⁵ M | biointerfaceresearch.com |

Other Biological Activities

Beyond antimicrobial and anticancer effects, benzofuran analogues have been explored for other therapeutic applications. For instance, certain 2-methylbenzofuran (B1664563) derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), suggesting their potential in the treatment of depression and neurodegenerative disorders. google.com Another analogue, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, has been shown to inhibit salicylate (B1505791) synthase MbtI, an essential enzyme for iron acquisition in Mycobacterium tuberculosis. researchgate.net Additionally, some benzofuran derivatives have been investigated for their ability to promote osteoblast differentiation, indicating potential applications in treating osteoporosis. jst.go.jp

Molecular Interactions and Mechanistic Studies

Enzyme Inhibition Studies

The biological activities of many benzofuran derivatives are attributed to their ability to inhibit specific enzymes. As mentioned, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid was identified as an inhibitor of salicylate (B1505791) synthase MbtI with an IC₅₀ value of 51.9 ± 10.1 µM. mdpi.com The corresponding methyl ester showed significantly poorer activity, highlighting the importance of the free carboxylic acid group for inhibitory effect. mdpi.com Other studies have focused on different enzymatic targets. For example, some benzofuran derivatives have been designed to inhibit cyclin-dependent kinase 8 (CDK8), a target for osteoporosis therapy. jst.go.jp In the context of Alzheimer's disease, certain benzofuran derivatives have shown inhibitory activity against acetylcholinesterase (AChE). nih.gov

Molecular Docking and SAR Studies

Molecular docking simulations are computational techniques used to predict the binding orientation and affinity of a small molecule to a target protein. Such in silico studies have been instrumental in understanding the molecular interactions of benzofuran analogues. For instance, docking studies of novel benzofuran derivatives against phosphoinositide 3-kinase (PI3K) showed good interaction with key amino acid residues, such as Val851, in the active site. researchgate.net Similarly, docking studies on benzofuran-1,3,4-oxadiazole derivatives against the polyketide synthase 13 (Pks13) enzyme of M. tuberculosis revealed strong binding affinities, with some compounds showing interactions with the catalytic residues Ser1533 and His1699. nih.gov

Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for the biological activity of benzofuran analogues. For anticancer activity, the presence of halogen atoms on the benzofuran ring can significantly increase cytotoxicity, likely due to the formation of halogen bonds that enhance binding affinity. nih.gov SAR analyses have also shown that for some antibacterial benzofurans, a hydroxyl group at the C-6 position is critical for activity, while methylation of this group leads to a loss of function. rsc.org These studies are essential for the rational design of new benzofuran-based therapeutic agents.

Conclusion

Methyl 2-methylbenzofuran-4-carboxylate belongs to the versatile class of benzofuran (B130515) compounds, which have demonstrated a wide spectrum of biological activities in pre-clinical research. While specific data on this compound is limited, studies on its structural analogues have revealed significant potential, particularly in the development of novel antimicrobial and anticancer agents. The synthesis of various derivatives is well-established, allowing for systematic exploration of their structure-activity relationships. Mechanistic studies, including enzyme inhibition assays and molecular docking, have begun to unravel the molecular basis for their biological effects. The findings summarized herein underscore the importance of the benzofuran scaffold in medicinal chemistry and provide a foundation for the future design and development of potent and selective therapeutic agents based on the this compound framework.

This compound: A Versatile Scaffold in Modern Chemical Research

This compound is a heterocyclic compound whose structural framework is of significant interest in advanced chemical and materials science research. The benzofuran core, a fusion of benzene (B151609) and furan (B31954) rings, is a privileged scaffold found in numerous natural products and pharmacologically active molecules. acs.orgnih.govrsc.org The specific arrangement of a methyl group at the 2-position and a methyl carboxylate group at the 4-position endows this molecule with versatile reactivity, positioning it as a valuable intermediate for the synthesis of more complex chemical entities.

Applications in Advanced Chemical and Materials Science Research

The utility of Methyl 2-methylbenzofuran-4-carboxylate stems from its constitution as a functionalized, stable heterocyclic core. This allows it to serve as a foundational building block in the construction of diverse and complex molecular architectures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.